molecular formula C11H14O3 B2509103 2-[(2-Methylphenyl)methoxy]propanoic acid CAS No. 1596805-75-2

2-[(2-Methylphenyl)methoxy]propanoic acid

Cat. No.: B2509103
CAS No.: 1596805-75-2
M. Wt: 194.23
InChI Key: MXKMBNPYUKONRN-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)methoxy]propanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a propanoic acid group attached to a methoxy-substituted methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylphenyl)methoxy]propanoic acid typically involves the reaction of 2-methylphenol with propanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the introduction of a propanoic acid derivative to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process is often monitored using techniques like gas chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methylphenyl)methoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylphenyl)methoxy]propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

  • 2-[(4-Methylphenyl)methoxy]propanoic acid
  • 2-[(3-Methylphenyl)methoxy]propanoic acid
  • 2-[(2-Methylphenyl)ethoxy]propanoic acid

Comparison: 2-[(2-Methylphenyl)methoxy]propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

IUPAC Name

2-[(2-methylphenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-3-4-6-10(8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKMBNPYUKONRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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